SLC26A3-IN-1 - 4616-22-2

SLC26A3-IN-1

Catalog Number: EVT-7862943
CAS Number: 4616-22-2
Molecular Formula: C23H18O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SLC26A3-IN-1 involves multiple steps that typically include the formation of key chemical scaffolds followed by functionalization to enhance inhibitory activity against SLC26A3. The synthetic route often utilizes established organic synthesis techniques such as coupling reactions and cyclization processes. For instance, one of the identified inhibitors from the screening process was synthesized using a straightforward method involving acylation and subsequent cyclization reactions .

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) and purification methods (e.g., column chromatography) are crucial for achieving high yields and purity of the final product. The synthesis typically requires careful optimization to ensure that the compound retains its biological activity.

Molecular Structure Analysis

The molecular structure of SLC26A3-IN-1 features distinct functional groups that contribute to its inhibitory action on the SLC26A3 protein. While specific structural data for SLC26A3-IN-1 may not be fully detailed in available literature, compounds within its class exhibit core structures characterized by specific substituents that enhance binding affinity to the target protein.

Data from structural studies often include:

  • Molecular weight: Typically ranges depending on substituents.
  • Chemical formula: Varies with different derivatives.
  • Key functional groups: Such as amides or imidazoles which are essential for interaction with SLC26A3.
Chemical Reactions Analysis

SLC26A3-IN-1 undergoes various chemical reactions that can affect its stability and activity. These may include hydrolysis in biological systems, which can lead to the formation of inactive metabolites. Additionally, interactions with other biomolecules can result in complex formation or degradation pathways.

Technical details regarding these reactions often involve:

  • Reaction kinetics: Assessing how quickly SLC26A3-IN-1 reacts with its target.
  • Stability assessments: Evaluating how environmental factors (pH, temperature) influence compound integrity.
  • Metabolic pathways: Understanding how the compound is processed within biological systems.
Mechanism of Action

The mechanism of action for SLC26A3-IN-1 primarily involves competitive inhibition of the SLC26A3 protein. By binding to the active site or an allosteric site on the protein, it prevents chloride-bicarbonate exchange, leading to decreased chloride absorption in the intestine. This mechanism is crucial for understanding how inhibition can affect physiological processes such as fluid balance and mucus secretion.

Data supporting this mechanism includes:

  • IC50 values: Indicative of potency; for example, some related compounds show IC50 values around 4 μM .
  • Concentration-dependence measurements: Demonstrating how varying concentrations impact inhibition rates.
Physical and Chemical Properties Analysis

SLC26A3-IN-1 exhibits several physical and chemical properties that are important for its function as an inhibitor:

  • Solubility: Typically assessed in various solvents; higher solubility can enhance bioavailability.
  • Stability: Evaluated under different conditions (e.g., light exposure, temperature).
  • pKa values: Indicating acidity/basicity which influences solubility and interaction with biological targets.

Relevant data might include:

  • Melting point ranges.
  • LogP values indicating lipophilicity.

These properties are crucial for determining how well the compound can be administered and utilized in biological systems.

Applications

SLC26A3-IN-1 has potential applications in scientific research focused on gastrointestinal disorders, particularly those involving electrolyte imbalances such as congenital chloride-losing diarrhea. By inhibiting SLC26A3, researchers can study the physiological consequences of disrupted chloride transport and explore therapeutic avenues for related conditions.

Additionally, this compound may serve as a tool in pharmacological studies aimed at understanding ion transport mechanisms in epithelial tissues. Its role in modulating intestinal health makes it a candidate for further investigation in drug development targeting gastrointestinal diseases .

Molecular Mechanisms of SLC26A3-IN-1 Action

Inhibition of SLC26A3-Mediated Chloride/Bicarbonate Exchange

Electroneutral Transport Modulation in Intestinal Epithelia

SLC26A3 (DRA, Downregulated in Adenoma) is the primary apical Cl⁻/HCO₃⁻ exchanger in the colon and ileum, responsible for electroneutral NaCl absorption. This process couples with Na⁺/H⁺ exchange (NHE3) to mediate transepithelial fluid absorption. SLC26A3 operates with a fixed 1:1 stoichiometry for Cl⁻/HCO₃⁻ exchange, rendering it electroneutral – a key distinction from electrogenic homologs like SLC26A6. SLC26A3-IN-1 (exemplified by the coumarin derivative DRAinh-A250) directly inhibits this exchange by binding the transporter’s substrate-binding pocket, preventing conformational changes required for anion translocation [6] [9]. Functional assays in Fischer rat thyroid (FRT) cells expressing murine Slc26a3 and a halide-sensitive YFP sensor demonstrated that DRAinh-A250 fully and reversibly inhibits Cl⁻/HCO₃⁻, Cl⁻/I⁻, and Cl⁻/SCN⁻ exchange with an IC₅₀ of ~0.2 µM. Crucially, this inhibition is non-competitive with extracellular anions, indicating direct interaction with the transporter rather than substrate competition [6]. In closed-loop mouse colon experiments, luminal DRAinh-A250 significantly reduced fluid absorption, confirming its physiological blockade of electroneutral NaCl absorption [6].

Selectivity Profiling Against SLC26 Family Homologs

A critical feature of SLC26A3-IN-1 is its high selectivity for SLC26A3 over closely related SLC26 family members, particularly SLC26A6 (PAT-1) and SLC26A4 (Pendrin):

Table 1: Selectivity Profile of DRAinh-A250 Against SLC26 Homologs

Transporter% Amino Acid Identity with SLC26A3Inhibition by DRAinh-A250 (IC₅₀)Key Transport Function
SLC26A3100%0.15 µMElectroneutral Cl⁻/HCO₃⁻ exchange (1:1)
SLC26A634%>50 µM (No significant inhibition)Electrogenic Cl⁻/HCO₃⁻ exchange (1:2)
SLC26A445%>50 µM (No significant inhibition)Cl⁻/HCO₃⁻/I⁻ exchange

Functional studies in FRT cells expressing individual SLC26 isoforms revealed that DRAinh-A250 exhibits >100-fold selectivity for SLC26A3 over SLC26A6 and SLC26A4 [6] [9]. This specificity is attributed to divergent residues lining the substrate-binding pocket within the transmembrane domain (TMD). Notably, SLC26A6’s electrogenic exchange (proposed 1Cl⁻:2HCO₃⁻ stoichiometry) and SLC26A4’s iodide transport were unaffected even at high inhibitor concentrations (50 µM). Furthermore, DRAinh-A250 did not inhibit unrelated intestinal ion channels/transporters (e.g., CFTR, NHE3) at pharmacologically relevant doses [6].

Structural Determinants of Inhibitor Binding to Transmembrane Domains

Recent cryo-EM structures of SLC26 family members (e.g., SLC26A9) and homology modeling of SLC26A3 reveal a conserved architecture critical for inhibitor binding:

  • Transmembrane Domain (TMD) Organization: SLC26A3 functions as a homodimer. Each protomer’s TMD consists of 14 transmembrane helices (TMs) organized into a "transport domain" (TMs 1-4, 8-11) and a "scaffold domain" (TMs 5-7, 12-14). Anion exchange occurs via an "elevator-like" mechanism where the transport domain translocates substrates across the membrane by moving against the stationary scaffold domain [9].
  • Substrate-Binding Pocket: Located at the interface between the transport and scaffold domains, lined by residues from TM3, TM4, TM10, and TM11. Key residues (e.g., conserved Arg in TM4, acidic residues in TM10) coordinate anions. Pro131 (within TM3) is critical for structural integrity; its mutation (P131R) disrupts function and stability via ubiquitination [10].
  • DRAinh-A250 Binding Determinants: Structure-activity relationship (SAR) studies of coumarin-based inhibitors (Class A) identified essential pharmacophores:
  • 3-Acetic Acid Moiety: Critical for activity. Esterification or replacement abolishes inhibition. The carboxylate likely interacts with basic residues (Arg/His) in the substrate pocket.
  • 4,8-Dimethyl Groups on Coumarin Core: Optimize hydrophobic packing within the pocket.
  • 7-Hydroxyl with 3-Halo-Benzyl Ring: Maximizes potency. 3-Cl, 3-F, or 3-Br substitutions enhance affinity, likely via halogen bonding with TM3/TM10 residues.Mutagenesis of residues in TM3 (e.g., Pro131) and TM10 significantly reduces inhibitor affinity, confirming their role in forming the binding site [9] [10].

Table 2: Key Structural Determinants of SLC26A3 for Inhibitor Binding

DomainResidue/RegionRole in Inhibitor Binding/FunctionExperimental Evidence
TM3Pro131Maintains helix kink; P131R mutation increases ubiquitination/degradationReduced surface expression & function in P131R mutants; rescued by proteasome inhibition [10]
TM4Conserved ArgPotential ionic interaction with inhibitor carboxylateSAR: Carboxylate essential; mutagenesis reduces transport
TM10Acidic residuesSubstrate coordination; potential H-bond acceptor for inhibitor hydroxylCryo-EM homology models; inhibitor specificity shifts with mutations
InterfaceHydrophobic pocketAccommodates dimethylcoumarin coreSAR: Methyl groups enhance potency; bulky substituents decrease activity

Table 3: Structure-Activity Relationship (SAR) of Coumarin-Based SLC26A3 Inhibitors

Modification SiteStructural ChangeEffect on IC₅₀ (vs. DRAinh-A250)Inference
R2 (C3 position)Acetic acid → Ethyl ester>50 µM (Inactive)Free carboxylate essential for ionic/H-bonding
Acetic acid → Propanoic acid~5 µM (Reduced activity)Optimal spacer length critical
R1 (C7 position)3-Cl-Benzyl-OH → Unsubstituted Benzyl-OH~0.5 µMHalogen enhances affinity
Benzyl-OH → H>10 µMHydrophobic/electronic effects crucial
Core4,8-Dimethyl → 4-Methyl~2 µMBoth methyls optimize hydrophobic fit

The precise binding pose is inferred from SAR, mutagenesis, and homology models. DRAinh-A250 likely occupies the anion-binding site, sterically hindering the conformational shifts of the transport domain required for the elevator mechanism [6] [9]. This mechanistic insight provides a foundation for designing next-generation inhibitors with enhanced potency and selectivity.

Properties

CAS Number

4616-22-2

Product Name

SLC26A3-IN-1

IUPAC Name

5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C23H18O4/c1-15-7-5-6-10-17(15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,25)

InChI Key

YWWXFTRVVNQMNQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.